1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid
Overview
Description
Preparation Methods
The synthesis of 1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine; oxalic acid typically involves multiple steps. The synthetic route generally starts with the preparation of 3-bromophenol, which is then reacted with ethylene oxide to form 3-bromophenoxyethanol. This intermediate is further reacted with 1-(2-chloroethyl)-4-methylpiperazine to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods often involve continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine; oxalic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of dehalogenated products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine; oxalic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine; oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine; oxalic acid can be compared with other similar compounds, such as:
1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]piperazine oxalate: This compound has a similar structure but differs in the position of the bromine atom on the phenoxy group.
1-[2-[2-(3-Chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine: This compound has a chlorine atom instead of a bromine atom, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-[2-[2-(3-bromophenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O2.C2H2O4/c1-17-5-7-18(8-6-17)9-10-19-11-12-20-15-4-2-3-14(16)13-15;3-1(4)2(5)6/h2-4,13H,5-12H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVWNMHVCBXMSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOCCOC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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